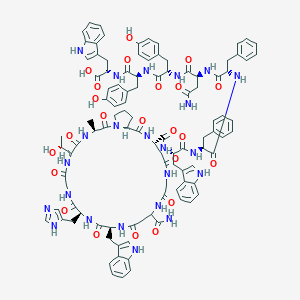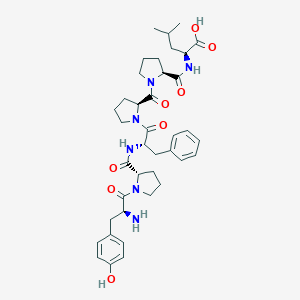
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials. It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .
Synthesis Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent. This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Molecular Structure Analysis
The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF₃CH (OH)CF₃. Its molar mass is 168.04 g/mol .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has been found to be a superior solvent for the generation of radical cations, in many cases increasing their half-lives by a factor of 10^2 compared with those pertaining to trifluoroacetic acid .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has a refractive index of 1.275 (lit.), a boiling point of 59 °C (lit.), a melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .Scientific Research Applications
Solution-Phase Peptide Chemistry
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate: is utilized as a solvent in solution-phase peptide chemistry . Its high ionizing power and polarity facilitate Friedel–Crafts-type reactions without the need for a Lewis acid catalyst. This property is particularly beneficial for synthesizing complex peptides and proteins in a laboratory setting.
Catalysis in Organic Synthesis
This compound acts as a catalyst in organic synthesis, particularly in epoxidation reactions . It catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide, which is a critical reaction in the production of various organic compounds.
Lithographic/Nanopatterning Materials
The compound is pivotal in preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential for lithographic and nanopatterning materials . These materials are crucial in the semiconductor industry for creating patterns on a nanometric scale.
Sample Preparation for GCMS
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate: is used in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) . Its solvent properties help in the dissolution of samples, which is a vital step in the analytical process of identifying and quantifying compounds.
Production of Fluorinated Compounds
The compound is employed in the production of high-end chemicals such as fluorinated surfactants, emulsifiers, and medicines . Its unique chemical structure allows for the introduction of fluorine atoms into other molecules, which can significantly alter their properties.
Electronic Industry Cleaner
Due to its solvent properties, it is also used as a cleaner in the electronic industry . It can dissolve and remove residues from electronic components without damaging them, which is essential for maintaining the functionality and longevity of electronic devices.
Polymerization Medium
It serves as a polymerization medium in the creation of various polymers . The compound’s ability to dissolve monomers and initiate polymerization reactions makes it valuable for producing plastics and resins.
Green and Sustainable Solvent
Lastly, it is emerging as a green and sustainable solvent, particularly in the context of deep eutectic solvents (DES) . Its use in such applications is gaining traction due to its lower environmental impact compared to traditional solvents.
Mechanism of Action
Target of Action
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is a complex compound with multiple potential targets. Its primary targets are likely to be organic molecules that can undergo Friedel–Crafts-type reactions .
Mode of Action
This compound acts as a powerful solvent, facilitating Friedel–Crafts-type reactions . These reactions involve the substitution of an aromatic ring with an alkyl or acyl group and are typically catalyzed by a Lewis acid . In this case, the compound allows these reactions to occur in the absence of a Lewis acid catalyst .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For instance, it enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Result of Action
The compound’s action results in the facilitation of various chemical reactions, leading to the formation of new organic compounds . This can have significant molecular and cellular effects, depending on the specific reactions and the resulting compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate | |
CAS RN |
156241-41-7 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)







![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)